2-(4-Butoxybenzoyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

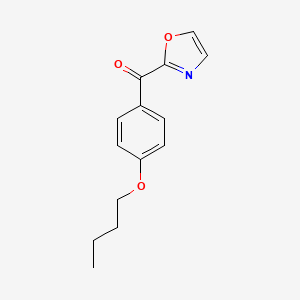

2-(4-Butoxybenzoyl)oxazole, also known as Methanone, (4-butoxyphenyl)-2-oxazolyl-, is a chemical compound with the molecular formula C14H15NO3 . It has a molecular weight of 245.27 .

Synthesis Analysis

The synthesis of oxazole-based molecules, including this compound, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This strategy has been used since 1972 and is considered one of the most appropriate methods for preparing oxazole-based medicinal compounds .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom .Chemical Reactions Analysis

Oxazole compounds, including this compound, are known for their diverse chemical reactions. They can bind with a wide spectrum of receptors and enzymes in biological systems through various non-covalent interactions .Scientific Research Applications

Metal-induced Tautomerization and Transmetalation

Oxazole molecules, including derivatives like 2-(4-Butoxybenzoyl)oxazole, can undergo tautomerization when coordinated with metals like manganese, leading to the formation of carbene tautomers. These can be transmetalated to gold, creating heterometallic intermediates with potential applications in catalysis and material science (Ruiz & Perandones, 2009).

Suzuki Coupling Reaction

This compound and similar compounds can be functionalized through the Suzuki coupling reaction. This process allows for the efficient synthesis of dioxazoles, which have potential in the development of novel organic compounds (Ferrer Flegeau, Popkin, & Greaney, 2006).

Broad Biological Activities

Oxazole compounds exhibit a wide range of biological activities due to their ability to bind with enzymes and receptors in biological systems. This makes them suitable for exploring as medicinal drugs for various diseases, including antibacterial, antifungal, antiviral, and anticancer applications (Zhang, Zhao, & Zhou, 2018).

Gold-Catalyzed Oxidation Strategy

Gold-catalyzed oxidation strategies can be employed to synthesize oxazole rings, including this compound derivatives. This process involves a modular synthesis approach, enabling the creation of complex structures, potentially useful in pharmaceuticals and organic chemistry (Luo, Ji, Li, & Zhang, 2012).

Corrosion Inhibition

Oxazole derivatives have been explored for their role as corrosion inhibitors, particularly in contexts like mild steel protection in acidic conditions. This application is significant in industrial processes and materials science (Moretti, Guidi, & Fabris, 2013).

Luminescent Properties

Some oxazole-based heterocycles, possibly including this compound, display significant luminescent properties. These properties are crucial for the development of new materials for sensing, imaging, and lighting applications (Eseola et al., 2011).

Antiradical Activity

Benzoxazole-2-thiones, which are closely related to oxazole derivatives, have shown varied antiradical activities, implying potential in antioxidant and therapeutic applications (Gataullina et al., 2017).

Antineoplastic Properties

Benzoxazole-2ylphosphonates, a class of compounds related to oxazoles, exhibit promising antineoplastic properties. Their development and study could lead to new treatments in cancer therapy (Barghash, Ganoub, & Abdou, 2014).

Dye-Sensitized Photooxidation

Oxazole groups attached to a polymer backbone can be transformed via photooxidation using various dyes as photosensitizers. This is crucial for developing novel imaging systems and photoresists (Ito, Ikeda, & Ichimura, 1993).

Anticonvulsant Agents

Some oxazole derivatives have been synthesized with potential as anticonvulsant agents, demonstrating the versatility of oxazole compounds in pharmaceutical applications (Wei et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

Oxazole-based molecules, including 2-(4-Butoxybenzoyl)oxazole, have received attention from researchers globally due to their significant biological activities . They are becoming a kind of significant heterocyclic nucleus, leading researchers to synthesize diverse oxazole derivatives . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name |

(4-butoxyphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-3-9-17-12-6-4-11(5-7-12)13(16)14-15-8-10-18-14/h4-8,10H,2-3,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBDQIREDMOEDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642099 |

Source

|

| Record name | (4-Butoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-23-1 |

Source

|

| Record name | (4-Butoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)